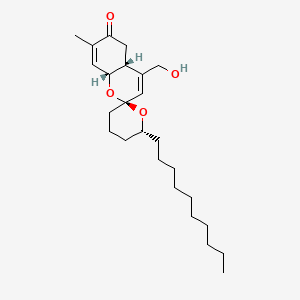
carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+)” is a complex organometallic compound that features a combination of organic and inorganic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+)” typically involves the coordination of iron(2+) with the organic ligands. The process may include:
Ligand Preparation: Synthesis of cyclopentene and (3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one through organic reactions such as cyclization and condensation.
Coordination Reaction: Mixing the prepared ligands with an iron(2+) salt (e.g., iron(II) chloride) under inert atmosphere conditions to form the desired complex.
Industrial Production Methods
Industrial production may scale up the laboratory methods with optimizations for yield and purity. This could involve:
Batch Reactors: Using large-scale batch reactors to mix and react the ligands with iron(2+) salts.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form higher oxidation state complexes.
Reduction: Reaction with reducing agents to form lower oxidation state complexes.
Substitution: Ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Ligand Exchange: Using different ligands such as phosphines, amines, or other organic molecules.
Major Products
The major products depend on the specific reactions and conditions but may include:
Oxidized Complexes: Higher oxidation state iron complexes.
Reduced Complexes: Lower oxidation state iron complexes.
Substituted Complexes: New complexes with different ligands.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in organic reactions such as hydrogenation, polymerization, and cross-coupling reactions.
Materials Science: Incorporated into materials for electronic, magnetic, or optical applications.
Biology and Medicine
Drug Development: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Biological Probes: Used in studies to understand biological processes and pathways.
Industry
Chemical Manufacturing: Employed in the production of fine chemicals and pharmaceuticals.
Environmental Applications: Used in processes for pollution control and waste treatment.
Mechanism of Action
The mechanism of action involves the interaction of the iron(2+) center with various molecular targets. This can include:
Catalytic Sites: The iron center acts as a catalytic site for facilitating chemical reactions.
Molecular Pathways: Interaction with biological molecules such as proteins, DNA, or enzymes, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Iron(2+) Complexes: Other iron(2+) complexes with different ligands.
Organometallic Compounds: Complexes with similar organic ligands but different metal centers.
Uniqueness
Ligand Structure: The unique combination of cyclopentene and (3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one ligands.
Reactivity: Specific reactivity patterns due to the unique ligand environment around the iron(2+) center.
Properties
Molecular Formula |
C21H27FeNO |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+) |
InChI |
InChI=1S/C14H13NO.C5H8.2CH3.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;;;/h1,3-5,7-10H,2,6H2,(H,15,16);1-2H,3-5H2;2*1H3;/q;;2*-1;+2/b12-9+;;;; |
InChI Key |
ZITYKOHNPMYFLG-CAKSNXNRSA-N |
Isomeric SMILES |
[CH3-].[CH3-].C1CC=CC1.C1CC(C=C1)/C=C/2\C3=CC=CC=C3NC2=O.[Fe+2] |
Canonical SMILES |
[CH3-].[CH3-].C1CC=CC1.C1CC(C=C1)C=C2C3=CC=CC=C3NC2=O.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




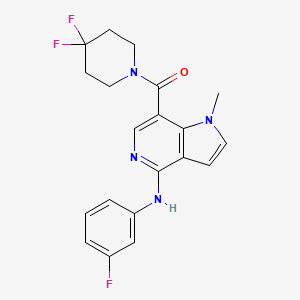
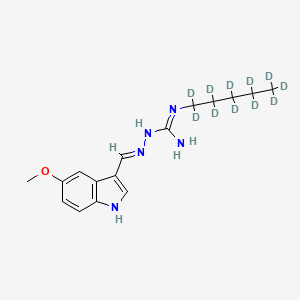

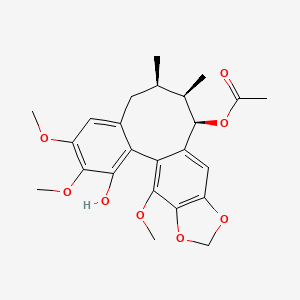
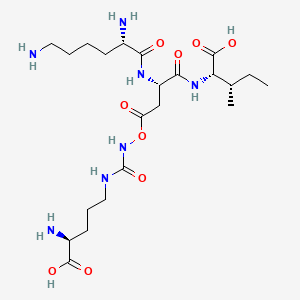
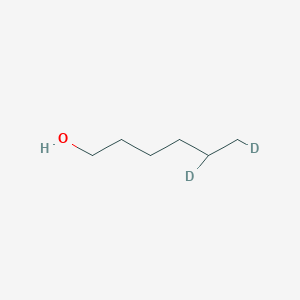
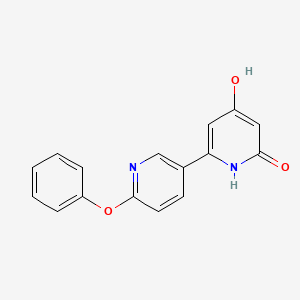
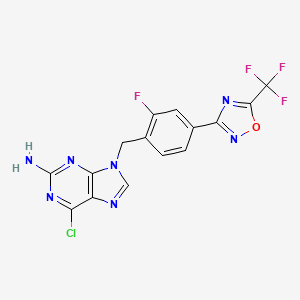
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)

